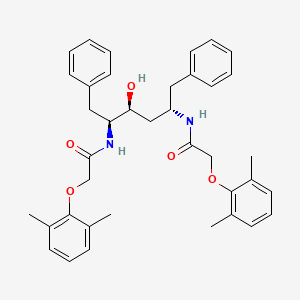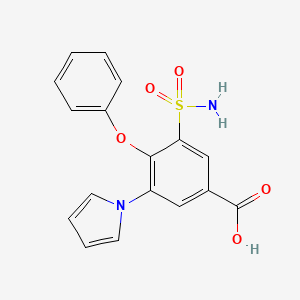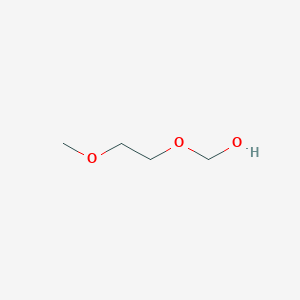
7-Chloroethyl-8-benzyltheophylline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hypotensive Agent and Structure-Activity Relationships
- 7-Chloroethyl-8-benzyltheophylline, analogous to the adrenergic-blocking agent Priscoline, showed potential as a hypotensive agent. Its synthesis and related compounds were studied to understand the correlation between its structure and hypotensive activity (Hager, Krantz, & Harmon, 1953).
Antitumor Activity
- The compound demonstrated antitumor properties through its synthesis and chemistry. It was found to be active against leukemia, suggesting its potential as a prodrug modification for cancer treatment (Stevens et al., 1984).
Cytotoxic Alkylating Agents
- Synthesis of novel prodrugs related to 7-Chloroethyl-8-benzyltheophylline revealed its utility as anticancer agents. These prodrugs were designed to convert to potent nitrogen alkylating agents at tumor sites (Springer et al., 1990).
Antibacterial Properties
- The compound's derivatives showed promising antibacterial activity against various bacterial strains, indicating its potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
- In the context of ADEPT, the prodrugs of this compound showed significant activity, being activated to cytotoxic agents at tumor sites, highlighting its relevance in targeted cancer therapy (Springer et al., 1991).
Diuretic Applications
- Some derivatives of 7-Chloroethyl-8-benzyltheophylline displayed diuretic activity, suggesting their potential use in treating conditions requiring diuresis (Dolman et al., 1964).
Vasodepressor Applications
- Structural analogs of 7-Chloroethyl-8-benzyltheophylline were synthesized to study their potential as vasodepressors, useful in lowering blood pressure (Hager et al., 1954).
Vesicant Vapor Penetration Studies
- The compound's derivatives were studied for their penetration rates in human skin, providing insights into their potential therapeutic or harmful effects (Nagy et al., 1946).
Wirkmechanismus
Target of Action
7-Chloroethyl-8-benzyltheophylline is a derivative of 8-benzyl-xanthine . Xanthines are known to act on various targets, including phosphodiesterases, adenosine receptors, and histone deacetylases.
Mode of Action
Given its structural similarity to other xanthine derivatives, it may share similar mechanisms, such as inhibition of phosphodiesterases leading to increased camp levels, antagonism of adenosine receptors, or inhibition of histone deacetylases .
Biochemical Pathways
Based on the known actions of similar xanthine derivatives, it may influence pathways involving camp, adenosine receptors, and histone acetylation .
Result of Action
Based on the known actions of similar xanthine derivatives, it may lead to increased camp levels, antagonism of adenosine receptors, or changes in histone acetylation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-benzyl-7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-14-13(15(22)20(2)16(19)23)21(9-8-17)12(18-14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFDMUXIZIWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231359 | |
| Record name | 7-Chloroethyl-8-benzyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroethyl-8-benzyltheophylline | |
CAS RN |
81781-90-0 | |
| Record name | 7-Chloroethyl-8-benzyltheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081781900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloroethyl-8-benzyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



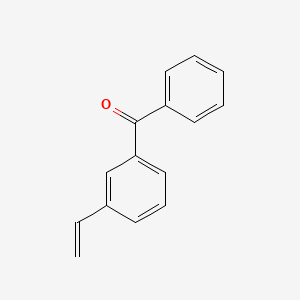

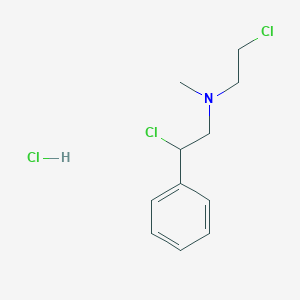
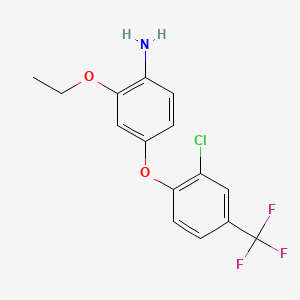
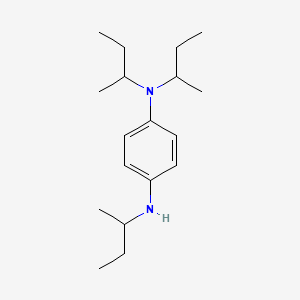

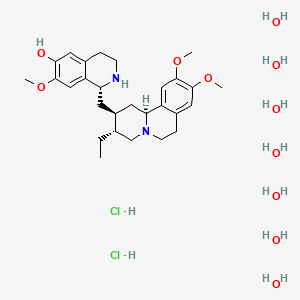

![2-[(4R,7S,10S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid](/img/structure/B3061210.png)


